GSK097

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C19H21N3O3 |

|---|---|

Poids moléculaire |

339.4 g/mol |

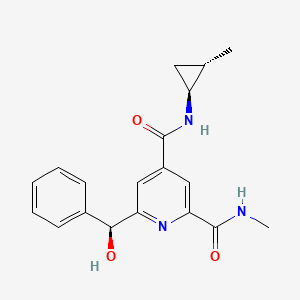

Nom IUPAC |

6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide |

InChI |

InChI=1S/C19H21N3O3/c1-11-8-14(11)22-18(24)13-9-15(21-16(10-13)19(25)20-2)17(23)12-6-4-3-5-7-12/h3-7,9-11,14,17,23H,8H2,1-2H3,(H,20,25)(H,22,24)/t11-,14-,17-/m0/s1 |

Clé InChI |

OJSKWCXPUVTNCF-YLVFBTJISA-N |

SMILES isomérique |

C[C@H]1C[C@@H]1NC(=O)C2=CC(=NC(=C2)C(=O)NC)[C@H](C3=CC=CC=C3)O |

SMILES canonique |

CC1CC1NC(=O)C2=CC(=NC(=C2)C(=O)NC)C(C3=CC=CC=C3)O |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GSK097

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This technical guide delineates the core mechanism of action of this compound, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the key signaling pathways and experimental workflows. By competitively binding to the acetyl-lysine binding pocket of the BD2 domain, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene transcription. Its high selectivity for BD2 over the first bromodomain (BD1) suggests a potential for a differentiated therapeutic profile compared to pan-BET inhibitors, particularly in the context of inflammation and specific malignancies.

Core Mechanism of Action: Selective BET Bromodomain 2 Inhibition

The primary mechanism of action of this compound is its function as a competitive inhibitor at the acetyl-lysine binding site of the second bromodomain (BD2) of the BET protein family, which includes BRD2, BRD3, BRD4, and BRDT.[1] BET proteins are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers them to chromatin, where they recruit transcriptional machinery to regulate the expression of genes involved in cell proliferation, inflammation, and oncogenesis.

This compound exhibits remarkable selectivity for the BD2 domain over the BD1 domain, with a reported 2000-fold selectivity for BRD4-BD2 over BRD4-BD1.[1] This selectivity is a key feature, as the two bromodomains of BET proteins are thought to have distinct, non-redundant functions. While BD1 is implicated in anchoring BET proteins to chromatin at promoters and enhancers, BD2 is believed to be more involved in the recruitment of transcriptional co-regulators. By selectively blocking BD2, this compound is hypothesized to uncouple specific protein-protein interactions and downstream signaling events, potentially leading to a more targeted therapeutic effect with an improved safety profile compared to pan-BET inhibitors that target both BD1 and BD2.

The inhibition of the BET-acetylated histone interaction by this compound leads to the displacement of BET proteins from chromatin, resulting in the downregulation of key target genes. One of the most well-characterized downstream effects of BET inhibition is the suppression of the MYC oncogene, a critical driver of many human cancers. Additionally, BET proteins are known to regulate the expression of pro-inflammatory cytokines, and their inhibition has been shown to have potent anti-inflammatory effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related selective BD2 inhibitors.

Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains

| Target | pIC50 |

| BRD2 BD2 | 7.4 |

| BRD3 BD2 | 8.0 |

| BRD4 BD2 | 7.6 |

| BRDT BD2 | 7.9 |

Data sourced from MedChemExpress.[1] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Signaling Pathways

Inhibition of BET Protein Function in Gene Transcription

This compound's mechanism begins with its binding to the BD2 domain of BET proteins, preventing their association with acetylated histones on the chromatin. This displacement disrupts the recruitment of the positive transcription elongation factor b (P-TEFb) and other transcriptional co-activators, ultimately leading to the suppression of target gene expression.

Downregulation of the NF-κB Inflammatory Pathway

BET proteins are known to play a role in the transcriptional activation of pro-inflammatory genes regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By displacing BET proteins from the promoters and enhancers of these genes, this compound can lead to a reduction in the production of inflammatory cytokines such as IL-6.

Experimental Protocols

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to determine the binding affinity of an inhibitor to a specific bromodomain.

-

Principle: TR-FRET measures the proximity of two fluorophore-labeled molecules. In this case, a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) is bound to a streptavidin-europium cryptate (donor fluorophore), and a GST-tagged BET bromodomain protein is bound to an anti-GST antibody labeled with an acceptor fluorophore (e.g., XL665). When the bromodomain binds to the acetylated histone peptide, the donor and acceptor fluorophores are brought into close proximity, allowing for FRET to occur upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Reagents: Biotinylated histone peptide, streptavidin-europium cryptate, GST-tagged BET bromodomain (e.g., BRD4-BD2), anti-GST-XL665 antibody, assay buffer, and test compound (this compound).

-

Add assay buffer, GST-tagged bromodomain, and the test compound at various concentrations to a microplate.

-

Incubate to allow for compound binding to the bromodomain.

-

Add the biotinylated histone peptide and the donor/acceptor fluorophore mix.

-

Incubate to allow for binding and FRET to occur.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.

-

Cellular Assay: MYC Expression Analysis by Western Blot

This assay assesses the ability of an inhibitor to modulate the expression of a key downstream target gene.

-

Principle: Western blotting is used to detect the levels of the MYC protein in cells treated with the inhibitor. A decrease in MYC protein levels indicates that the inhibitor is effectively disrupting BET protein function.

-

Protocol Outline:

-

Cell Culture: Plate a cancer cell line known to be dependent on MYC (e.g., MOLM-13, a human acute myeloid leukemia cell line).

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the MYC protein.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Incubate with a chemiluminescent substrate and detect the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in MYC protein expression.

-

Experimental Workflow Visualization

Conclusion

This compound is a valuable chemical probe for elucidating the specific functions of the BD2 domain of BET proteins. Its high selectivity offers a potential therapeutic advantage over pan-BET inhibitors by allowing for a more targeted modulation of gene expression. The core mechanism of action, centered on the competitive inhibition of the BET-BD2/acetylated-histone interaction, leads to the suppression of key oncogenic and pro-inflammatory signaling pathways. Further research, including the generation of more extensive quantitative cellular data and the elucidation of its effects on a wider range of biological systems, will be crucial in fully understanding the therapeutic potential of this compound and other BD2-selective inhibitors.

References

The Discovery and Synthesis of GSK097: A Technical Guide to a Selective BET Bromodomain 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK097 is a potent and selective small molecule inhibitor targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound exhibits remarkable selectivity for BD2, offering a more targeted approach to modulating BET protein function.[1] This selectivity is significant as emerging evidence suggests that the two bromodomains of BET proteins may have distinct and non-overlapping functions. Inhibition of BD2 is believed to be associated with specific anti-inflammatory and anti-cancer effects, potentially with an improved safety profile compared to pan-BET inhibitors, which have been associated with toxicities such as thrombocytopenia and gastrointestinal issues.[2]

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound and related selective BD2 inhibitors. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and a diagram of the proposed signaling pathway affected by selective BET BD2 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Potency of this compound against BET Bromodomains

| Target | pIC50 |

| BRD2 BD2 | 7.4 |

| BRD3 BD2 | 8.0 |

| BRD4 BD2 | 7.6 |

| BRDT BD2 | 7.9 |

Data from MedchemExpress.[1] pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Table 2: Selectivity and Solubility of this compound

| Parameter | Value |

| Selectivity for BD2 over BD1 (BRD4) | >2000-fold |

| Solubility in FaSSIF media | >1 mg/mL |

Data from MedchemExpress.[1] FaSSIF is Fasted State Simulated Intestinal Fluid.

Discovery and Synthesis

The discovery of this compound is part of a broader medicinal chemistry effort to develop selective inhibitors for the second bromodomain of BET proteins. While the precise, step-by-step synthesis of this compound is not publicly available in the provided search results, the synthesis of a closely related and highly selective BD2 inhibitor, GSK046 (also known as iBET-BD2), has been described and offers a likely synthetic strategy. The development of these inhibitors often starts from fragment-based screening or optimization of existing scaffolds.

A plausible synthetic approach, based on the synthesis of related compounds, would involve the coupling of key building blocks. For instance, the synthesis of a related BD2 inhibitor involved the preparation of a piperidine-containing intermediate which was then coupled to a substituted pyridine core.

A representative synthetic step for a related compound is as follows:

-

Step 1: Amide Coupling. A key intermediate, tert-butyl 3-(3-aminopropyl)piperidine-1-carboxylate, is coupled with a carboxylic acid-functionalized heterocyclic core using standard amide bond formation conditions to yield a protected intermediate.

-

Step 2: Deprotection. The protecting group on the piperidine nitrogen is removed, typically under acidic conditions, to yield the final product.

This modular approach allows for the exploration of structure-activity relationships by varying the substituents on the different components of the molecule to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and other BET inhibitors are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BET Bromodomain Inhibition

This assay is a common method to determine the potency of inhibitors against BET bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4-tetra-acetylated) and a GST-tagged BET bromodomain protein. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-d2 as the acceptor. When the bromodomain binds to the histone peptide, the donor and acceptor are brought into proximity, resulting in a high FRET signal. An inhibitor that binds to the bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute the GST-tagged BET bromodomain protein, biotinylated histone peptide, Europium-labeled anti-GST antibody, and Streptavidin-d2 to their final concentrations in the assay buffer.

-

Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute further in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound dilution to the assay plate.

-

Add 5 µL of the GST-tagged BET bromodomain protein.

-

Add 5 µL of a pre-mixed solution of the biotinylated histone peptide and Streptavidin-d2.

-

Add 5 µL of the Europium-labeled anti-GST antibody.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (d2).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target protein within living cells.[3][4]

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (e.g., BRD4-NanoLuc) and a cell-permeable fluorescent tracer that binds to the same target.[5] When the tracer binds to the NanoLuc-fusion protein, BRET occurs. A test compound that enters the cell and engages the target protein will compete with the tracer, leading to a decrease in the BRET signal.[5]

Protocol:

-

Cell Preparation:

-

Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc-BET bromodomain fusion protein.

-

Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.

-

Prepare a solution of the NanoBRET™ tracer in the same medium.

-

Add the test compound dilutions to the cells.

-

Add the NanoBRET™ tracer to the cells.

-

Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

-

-

BRET Measurement:

-

Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.

-

Add the substrate/inhibitor solution to each well.

-

Read the plate on a luminometer capable of measuring BRET, detecting both the donor (NanoLuc, ~460 nm) and acceptor (tracer, >600 nm) emissions simultaneously.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for target engagement in live cells.

-

Signaling Pathways and Experimental Workflows

The selective inhibition of BET BD2 by this compound is believed to modulate gene transcription programs that are distinct from those affected by pan-BET inhibitors. A key downstream target of BET proteins is the MYC oncogene.[6] By displacing BRD4 from chromatin, particularly at super-enhancers, BET inhibitors can suppress the transcription of MYC and other oncogenes.[7]

Proposed Signaling Pathway of Selective BET BD2 Inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Characterizing a Selective BET BD2 Inhibitor

Caption: A typical workflow for characterizing a selective BET BD2 inhibitor.

Conclusion

This compound represents a significant advancement in the field of epigenetic drug discovery, offering a highly selective tool to probe the function of the second bromodomain of BET proteins. Its high potency and selectivity, coupled with favorable solubility, make it a valuable research compound and a potential starting point for the development of novel therapeutics with an improved safety profile. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective BET BD2 inhibitors. Further research into the downstream transcriptional consequences of selective BD2 inhibition will be crucial in fully elucidating its therapeutic potential in oncology, inflammation, and other disease areas.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]

- 4. promega.com [promega.com]

- 5. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]

- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into GSK097: A Selective BET Bromodomain 2 Inhibitor

Introduction to BET Proteins and a New Generation of Inhibitors

The landscape of epigenetic drug discovery has been significantly shaped by the emergence of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins. These proteins are critical readers of the epigenetic code, playing a pivotal role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer and inflammatory conditions, making them a compelling target for therapeutic intervention.

The Bromodomain and Extra-Terminal (BET) Family of Proteins

The BET family comprises four proteins in mammals: BRD2, BRD3, BRD4, and the testis-specific BRDT. A defining feature of these proteins is the presence of two highly conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction serves to tether the BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, thereby facilitating the expression of target genes.

Pan-BET vs. Domain-Selective Inhibition

Initial drug development efforts focused on "pan-BET" inhibitors, which bind with similar affinity to both BD1 and BD2 across all BET family members. While demonstrating promising preclinical activity, these pan-inhibitors have been associated with dose-limiting toxicities in clinical trials, such as thrombocytopenia and gastrointestinal issues. This has spurred the development of a new generation of domain-selective inhibitors that target either BD1 or BD2 specifically, with the hypothesis that this approach may offer an improved therapeutic window by dissociating efficacy from toxicity.

GSK097: A Selective BET Bromodomain 2 (BD2) Inhibitor

This compound is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the BET protein family. Its selectivity provides a valuable tool for dissecting the specific functions of BD2 and offers the potential for a more refined therapeutic strategy compared to pan-BET inhibitors.

Potency and Selectivity

This compound exhibits remarkable selectivity for the BD2 domain over the BD1 domain. In biochemical assays, it has demonstrated a 2000- to 4000-fold greater affinity for BD2 compared to BD1. This high degree of selectivity allows for the specific interrogation of BD2-mediated biological processes.

| Target | pIC50 | IC50 (nM) | Selectivity (BD2 vs. BD1) |

| BRD2 BD2 | 7.4 | ~40 | >2000-fold |

| BRD3 BD2 | 8.0 | ~10 | >2000-fold |

| BRD4 BD2 | 7.6 | ~25 | >2000-fold |

| BRDT BD2 | 7.9 | ~12.5 | >2000-fold |

| BRD4 BD1 | < 4.3 | >50,000 | - |

Table 1: In vitro potency and selectivity of this compound for BET bromodomains. pIC50 values are presented as the negative logarithm of the half-maximal inhibitory concentration.

Mechanism of Action

Like other BET inhibitors, this compound functions by competitively binding to the acetyl-lysine binding pocket of the BD2 domain. This prevents the interaction of BET proteins with acetylated histones and transcription factors, leading to the displacement of BET proteins from chromatin. The subsequent disruption of the transcriptional machinery results in the downregulation of specific target genes, including key oncogenes and pro-inflammatory cytokines.

Preclinical Data

While extensive quantitative data for this compound in the public domain is limited, the available information and data from analogous BD2-selective inhibitors like ABBV-744 and RVX-208 provide strong evidence for its potential therapeutic efficacy.

In Vitro Efficacy

BD2-selective inhibitors have demonstrated potent anti-proliferative and anti-inflammatory effects in a variety of in vitro models.

| Cell Line | Cancer Type | Assay | Endpoint | BD2-Selective Inhibitor (Example) | IC50 / EC50 |

| MV4-11 | Acute Myeloid Leukemia | Cell Viability | Proliferation | ABBV-744 | < 1 µM |

| VCaP | Prostate Cancer | Cell Viability | Proliferation | ABBV-744 | < 1 µM |

| THP-1 | Monocytic Leukemia | Cytokine Release | IL-6 Production | Generic BD2i | Sub-micromolar |

| Primary Macrophages | - | Cytokine Release | TNF-α Production | Generic BD2i | Sub-micromolar |

Table 2: Representative in vitro activity of BD2-selective BET inhibitors in cancer and inflammatory models.

In Vivo Efficacy

In preclinical xenograft models, BD2-selective inhibitors have shown robust anti-tumor activity with an improved tolerability profile compared to pan-BET inhibitors.

| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| MV4-11 | Acute Myeloid Leukemia | ABBV-744 | Daily, Oral | Significant | [1] |

| VCaP | Prostate Cancer | ABBV-744 | Daily, Oral | Significant | [2] |

Table 3: Representative in vivo efficacy of the BD2-selective inhibitor ABBV-744 in mouse xenograft models.

Signaling Pathways Modulated by this compound

The selective inhibition of the BD2 domain by this compound is expected to modulate specific signaling pathways that are dependent on BD2-mediated gene regulation.

Downregulation of MYC Oncogene Expression

The MYC family of oncogenes are key drivers of cellular proliferation and are frequently dysregulated in cancer. Their expression is known to be regulated by BET proteins. By displacing BRD4 from the super-enhancers that control MYC transcription, BET inhibitors, including BD2-selective agents, can effectively suppress MYC expression, leading to cell cycle arrest and apoptosis in cancer cells.

Anti-Inflammatory Pathway

BET proteins are key regulators of pro-inflammatory gene expression. In inflammatory cells such as macrophages, BET proteins are recruited to the promoters of genes encoding cytokines and chemokines like IL-6 and TNF-α. BD2-selective inhibitors have been shown to be particularly effective at suppressing the production of these inflammatory mediators, suggesting a critical role for the BD2 domain in the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize BET inhibitors like this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To determine the binding affinity (IC50) of this compound to isolated BET bromodomains.

Methodology:

-

Recombinant, purified BET bromodomain proteins (e.g., His-tagged BRD4-BD2) and a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) are used.

-

The assay is performed in a low-volume 384-well plate in a suitable assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

A dilution series of this compound is prepared in DMSO and added to the assay wells.

-

The bromodomain protein is then added, followed by the biotinylated histone peptide.

-

After a 30-minute incubation at room temperature, a detection mix containing a terbium-labeled anti-His antibody (donor) and streptavidin-conjugated D2 (acceptor) is added.

-

The plate is incubated for 1-2 hours at room temperature to allow for signal development.

-

The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (D2).

-

The ratio of the acceptor to donor emission is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cell Viability Assays

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology (using a resazurin-based assay):

-

Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

-

A serial dilution of this compound is prepared in culture medium and added to the cells. A vehicle control (DMSO) is also included.

-

The cells are incubated with the compound for 72-96 hours.

-

Following the incubation period, a resazurin-based reagent (e.g., alamarBlue) is added to each well.

-

The plate is incubated for an additional 2-4 hours at 37°C.

-

The fluorescence (excitation ~560 nm, emission ~590 nm) is measured using a plate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) is determined.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To confirm the displacement of BET proteins from specific gene promoters in cells upon treatment with this compound.

Methodology:

-

Cells are treated with this compound or vehicle (DMSO) for a defined period (e.g., 4-24 hours).

-

Protein-DNA complexes are cross-linked by adding formaldehyde directly to the culture medium.

-

The cross-linking reaction is quenched with glycine.

-

Cells are harvested, lysed, and the chromatin is sheared to an average size of 200-500 bp using sonication.

-

The sheared chromatin is pre-cleared with protein A/G beads.

-

A specific antibody against a BET protein (e.g., anti-BRD4) is added to the chromatin and incubated overnight at 4°C to immunoprecipitate the protein-DNA complexes. An IgG antibody is used as a negative control.

-

Protein A/G beads are added to capture the antibody-protein-DNA complexes.

-

The beads are washed extensively to remove non-specific binding.

-

The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.

-

The DNA is purified and quantified by qPCR using primers specific for the promoter or enhancer regions of target genes (e.g., MYC).

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical cancer model.

Methodology:

-

Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with a human cancer cell line (e.g., MV4-11).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle alone.

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

The study is continued until the tumors in the control group reach a predetermined endpoint.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.

Conclusion

This compound represents a significant advancement in the field of BET inhibitor development. Its high selectivity for the BD2 domain provides a unique opportunity to dissect the specific biological roles of this domain and may offer a more favorable therapeutic index compared to pan-BET inhibitors. The preclinical data from analogous BD2-selective compounds are highly encouraging, suggesting potential applications in both oncology and inflammatory diseases. Further investigation into the specific cellular and in vivo effects of this compound will be crucial to fully realize its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the core function of this compound, serving as a valuable resource for researchers and drug development professionals in the field of epigenetics.

References

GSK097 Target Validation: A Technical Guide to a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones and transcription factors, BET proteins recruit transcriptional machinery to specific genomic loci, thereby controlling the expression of genes involved in cell proliferation, inflammation, and oncogenesis.

Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound exhibits remarkable selectivity for BD2. This selectivity presents a compelling therapeutic hypothesis: by specifically inhibiting BD2, it may be possible to achieve a more targeted modulation of gene expression, potentially leading to an improved therapeutic window with reduced side effects, such as the thrombocytopenia and gastrointestinal toxicity observed with some pan-BET inhibitors.

This technical guide provides a comprehensive overview of the target validation studies for this compound, including its biochemical activity, the rationale for BD2-selective inhibition, and standardized experimental protocols for assessing its cellular and in vivo activity. While specific preclinical data on the cellular effects and in vivo efficacy of this compound are not extensively available in the public domain, this guide outlines the established methodologies for the validation of BET inhibitors, providing a framework for the evaluation of this compound and other BD2-selective compounds.

Biochemical Profile of this compound

This compound is characterized by its high affinity and selectivity for the BD2 domain of BET proteins. Quantitative biochemical assays have demonstrated its potent inhibition of BRD2, BRD3, BRD4, and BRDT through their second bromodomain.

| Target Domain | pIC50 |

| BRD2 BD2 | 7.4 |

| BRD3 BD2 | 8.0 |

| BRD4 BD2 | 7.6 |

| BRDT BD2 | 7.9 |

| Data sourced from MedChemExpress. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). |

This compound displays a selectivity of approximately 2000-fold for the BD2 domain over the BD1 domain of BET proteins[1]. This high degree of selectivity is a key feature of the molecule, enabling its use as a chemical probe to dissect the specific functions of the BD2 domain and as a potential therapeutic agent with a differentiated safety profile.

Rationale for BD2-Selective Inhibition

The development of BD2-selective inhibitors like this compound is driven by the hypothesis that the two tandem bromodomains of BET proteins may have distinct, non-redundant functions. Emerging evidence suggests that while BD1 is critical for the regulation of a broad set of genes, including many housekeeping genes, BD2 may be more specifically involved in the regulation of certain inducible and lineage-specific genes.

Inhibition of BD1 is thought to be associated with some of the on-target toxicities of pan-BET inhibitors. By selectively targeting BD2, this compound may spare the functions of BD1, leading to a reduction in adverse effects while maintaining or even enhancing efficacy in specific disease contexts. For example, in certain cancers, the transcriptional addiction to specific oncogenes may be more dependent on BD2 activity.

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments typically employed in the target validation of BET inhibitors like this compound.

Biochemical Assays for Potency and Selectivity

a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Objective: To quantify the binding affinity of this compound to isolated BET bromodomains.

-

Methodology:

-

Recombinant, His-tagged BET bromodains (BD1 and BD2 of BRD2, BRD3, and BRD4) and a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) are used.

-

The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

A dilution series of this compound is prepared.

-

The bromodomain protein, histone peptide, and this compound are incubated together.

-

Europium-labeled anti-His antibody (donor) and streptavidin-labeled allophycocyanin (APC) (acceptor) are added.

-

After incubation, the TR-FRET signal is measured on a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.

-

The ratio of the emission signals is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

-

Cellular Assays for Target Engagement and Phenotypic Effects

a) Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that this compound engages with BET proteins within a cellular context.

-

Methodology:

-

Cells of interest are cultured and treated with either this compound or a vehicle control.

-

The cells are harvested, washed, and resuspended in a lysis buffer.

-

The cell lysate is divided into aliquots and heated to a range of temperatures.

-

The aggregated proteins are pelleted by centrifugation.

-

The amount of soluble BET protein remaining in the supernatant at each temperature is quantified by Western blotting.

-

Binding of this compound to its target protein is expected to increase its thermal stability, resulting in a shift in the melting curve.

-

b) Cell Proliferation/Viability Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the wells.

-

Cells are incubated for a defined period (e.g., 72 hours).

-

Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels.

-

Luminescence is read on a plate reader, and GI50 (concentration for 50% growth inhibition) values are calculated.

-

c) Apoptosis Assay

-

Objective: To determine if this compound induces programmed cell death.

-

Methodology:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

d) Gene Expression Analysis (RT-qPCR and RNA-seq)

-

Objective: To measure the effect of this compound on the expression of BET target genes, such as MYC.

-

Methodology:

-

Cells are treated with this compound for a defined period.

-

Total RNA is extracted from the cells.

-

For RT-qPCR, cDNA is synthesized, and quantitative PCR is performed using primers for target genes and a housekeeping gene for normalization.

-

For RNA-sequencing, libraries are prepared from the extracted RNA and sequenced on a next-generation sequencing platform to provide a global view of transcriptional changes.

-

In Vivo Models for Efficacy and Tolerability

a) Human Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.

-

Methodology:

-

Human cancer cells are implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.

-

This compound is administered to the treatment group according to a defined dose and schedule (e.g., daily oral gavage).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target gene expression).

-

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Caption: A typical experimental workflow for the preclinical validation of a BET inhibitor.

Conclusion

This compound represents a valuable tool for elucidating the specific biological roles of the BET BD2 domain and holds promise as a potential therapeutic agent with a differentiated safety and efficacy profile. The target validation of this compound and similar BD2-selective inhibitors relies on a systematic approach encompassing biochemical characterization, cellular target engagement, and phenotypic assessment, followed by in vivo efficacy studies. While detailed preclinical data for this compound remains limited in the public sphere, the methodologies outlined in this guide provide a robust framework for its continued investigation and for advancing our understanding of the therapeutic potential of selective BET bromodomain inhibition.

References

An In-depth Technical Guide on the Selectivity Profile of GSK's Domain-Selective BET Bromodomain Inhibitors

This technical guide provides a detailed overview of the selectivity profiles of GlaxoSmithKline's (GSK) selective inhibitors for the first (BD1) and second (BD2) bromodomains of the Bromodomain and Extra-Terminal (BET) family of proteins. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1][2] The development of inhibitors with selectivity for either BD1 or BD2 allows for a more precise dissection of the biological functions of these individual domains and may offer therapeutic advantages.[1][3]

This guide will focus on the well-characterized selective inhibitors, GSK778 (iBET-BD1) and GSK046 (iBET-BD2), as representative examples of domain-selective BET inhibitors.

Data Presentation: Quantitative Selectivity Profiles

The affinities of iBET-BD1 and iBET-BD2 for the individual bromodomains of the BET family have been determined using various biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The data presented below summarizes the half-maximal inhibitory concentrations (IC50s) for these compounds against the eight bromodomains of the ubiquitously expressed BET proteins.

Table 1: Selectivity Profile of iBET-BD1 (GSK778) against BET Bromodomains (TR-FRET)

| Target Bromodomain | IC50 (nM) |

| BRD2-BD1 | 75 |

| BRD3-BD1 | 41 |

| BRD4-BD1 | 41 |

| BRDT-BD1 | 143 |

| BRD2-BD2 | >100,000 |

| BRD3-BD2 | >100,000 |

| BRD4-BD2 | >100,000 |

| BRDT-BD2 | >100,000 |

Data sourced from publicly available information on iBET-BD1.[1][4]

Table 2: Selectivity Profile of iBET-BD2 (GSK046) against BET Bromodomains (TR-FRET)

| Target Bromodomain | IC50 (nM) |

| BRD2-BD1 | 35,000 |

| BRD3-BD1 | 24,000 |

| BRD4-BD1 | 24,000 |

| BRDT-BD1 | 21,000 |

| BRD2-BD2 | 190 |

| BRD3-BD2 | 110 |

| BRD4-BD2 | 110 |

| BRDT-BD2 | 110 |

Data sourced from publicly available information on iBET-BD2.[1]

As the data indicates, iBET-BD1 demonstrates potent inhibition of the first bromodomains across the BET family with profound selectivity over the second bromodomains. Conversely, iBET-BD2 is a potent inhibitor of the second bromodomains with significant selectivity over the first bromodomains.

Experimental Protocols

The determination of the selectivity profile of BET bromodomain inhibitors relies on robust and sensitive biophysical and biochemical assays. The most common methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Isothermal Titration Calorimetry (ITC).

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a widely used technique for studying molecular interactions in a homogeneous format, making it ideal for high-throughput screening.[5][6][7][8]

-

Principle: The assay measures the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide chelate like Europium or Terbium) to a suitable acceptor fluorophore (like allophycocyanin or a fluorescently labeled peptide) when they are in close proximity (<10 nm).[9] In the context of BET bromodomains, a biotinylated histone peptide containing an acetylated lysine residue is bound to a streptavidin-conjugated donor, and a His-tagged BET bromodomain is bound to an anti-His antibody conjugated to an acceptor. When the bromodomain binds to the acetylated peptide, the donor and acceptor are brought close enough for FRET to occur. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the acceptor signal.

-

Protocol Outline:

-

A solution of the His-tagged BET bromodomain protein is pre-incubated with varying concentrations of the test inhibitor (e.g., iBET-BD1) in an assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).

-

A mixture containing a biotinylated, acetylated histone peptide (e.g., H4K12ac), a Europium-labeled anti-His antibody (donor), and streptavidin-conjugated allophycocyanin (acceptor) is prepared.

-

The inhibitor-protein mixture is then added to the peptide-FRET pair mixture in a microplate.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a compatible plate reader, with an initial excitation pulse followed by a time-delayed measurement of emission at both the donor and acceptor wavelengths.

-

The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal ratio against the inhibitor concentration.

-

2. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay

AlphaScreen is another bead-based, no-wash proximity assay technology suitable for screening and characterizing molecular interactions.[10][11][12]

-

Principle: The assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads.[12] The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[10][11] These singlet oxygen molecules are highly reactive but have a short half-life, allowing them to diffuse only about 200 nm.[12] If an Acceptor bead is within this proximity, the singlet oxygen triggers a cascade of chemical reactions within the bead, culminating in the emission of light at 520-620 nm.[12][13] For a BET bromodomain assay, one might attach a biotinylated acetylated histone peptide to a streptavidin-coated Donor bead and a GST-tagged bromodomain to an anti-GST antibody-coated Acceptor bead. Inhibition of the interaction separates the beads, reducing the signal.

-

Protocol Outline:

-

The test inhibitor is serially diluted in an appropriate assay buffer.

-

The GST-tagged BET bromodomain protein is added to the inhibitor dilutions.

-

A suspension of anti-GST Acceptor beads is added, and the mixture is incubated to allow for binding.

-

A suspension of streptavidin-coated Donor beads pre-incubated with a biotinylated acetylated histone peptide is then added.

-

The plate is incubated in the dark at room temperature to allow the binding of the bromodomain to the peptide.

-

The plate is read on an AlphaScreen-capable plate reader.

-

IC50 curves are generated by plotting the luminescent signal against the inhibitor concentration.

-

3. Isothermal Titration Calorimetry (ITC)

ITC is a label-free biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[14][15]

-

Principle: An ITC instrument consists of a reference cell and a sample cell.[16] The sample cell contains the macromolecule of interest (e.g., a BET bromodomain), and a syringe is used to titrate in the ligand (the inhibitor).[14][16] As the inhibitor binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells.[16]

-

Protocol Outline:

-

The purified BET bromodomain protein and the inhibitor are prepared in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[15][17]

-

The protein solution (e.g., 10-50 µM) is loaded into the sample cell of the calorimeter.

-

The inhibitor solution (typically 10-fold higher concentration than the protein) is loaded into the injection syringe.[15]

-

A series of small injections (e.g., 2-10 µL) of the inhibitor are made into the sample cell.[14]

-

The heat change after each injection is measured and integrated.

-

The resulting data, a plot of heat change per mole of injectant versus the molar ratio of inhibitor to protein, is fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of binding (n).[18]

-

Mandatory Visualizations

Caption: TR-FRET experimental workflow for determining inhibitor potency.

Caption: Inhibition of MYC expression via BET bromodomain disruption.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. researchgate.net [researchgate.net]

- 4. selleck.co.jp [selleck.co.jp]

- 5. pharmacy.unc.edu [pharmacy.unc.edu]

- 6. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Devices Support Portal [support.moleculardevices.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. researchgate.net [researchgate.net]

- 14. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Khan Academy [khanacademy.org]

- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

The Role of GSK097 in Chromatin Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK097 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key mechanism in the regulation of gene transcription. Unlike pan-BET inhibitors that target both the first (BD1) and second (BD2) bromodomains, this compound's selectivity for BD2 allows for a more nuanced investigation into the distinct functions of these domains in chromatin remodeling and gene expression. This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative data, relevant experimental protocols, and associated signaling pathways.

Mechanism of Action: Selective BD2 Inhibition and Its Impact on Chromatin Remodeling

The two tandem bromodomains of BET proteins, BD1 and BD2, have distinct roles in gene regulation. BD1 is primarily associated with maintaining steady-state gene expression and is crucial for anchoring BET proteins to chromatin at promoters and enhancers. In contrast, BD2 appears to be more critical for the rapid, stimulus-induced expression of genes, particularly those involved in inflammatory and oncogenic signaling.

This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the BD2 domain of BET proteins. This selective inhibition prevents the recruitment of transcriptional machinery to specific gene loci, thereby modulating gene expression. The profound selectivity of this compound for BD2 over BD1 (reported to be over 2000-fold for BRD4) is a key feature that distinguishes it from pan-BET inhibitors.[1] This selectivity allows for the targeted disruption of inducible gene expression programs, such as those driven by inflammatory signals, while having a lesser impact on global, steady-state transcription. This targeted approach may offer a therapeutic advantage by minimizing the on-target toxicities associated with broader BET inhibition.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against BET Bromodomains

| Target | Assay Type | pIC50 |

| BRD2 BD2 | Biochemical Assay | 7.4 |

| BRD3 BD2 | Biochemical Assay | 8.0 |

| BRD4 BD2 | Biochemical Assay | 7.6 |

| BRDT BD2 | Biochemical Assay | 7.9 |

Data sourced from MedchemExpress.[1] pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Higher values indicate greater potency.

Signaling Pathways Modulated by this compound

Selective inhibition of BD2 by this compound has been shown to impact key signaling pathways implicated in cancer and inflammation. The primary mechanism involves the suppression of transcriptional programs regulated by critical transcription factors that are dependent on BET protein function for their activity.

The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][3] BET proteins, particularly BRD4, are essential co-activators for NF-κB. Upon inflammatory stimulation (e.g., by TNF-α or LPS), BRD4 is recruited to NF-κB target gene promoters and enhancers, facilitating transcriptional activation. By selectively inhibiting BD2, this compound is thought to disrupt this recruitment process, thereby attenuating the inflammatory gene expression cascade. This makes BD2 a promising target for anti-inflammatory therapies.

The c-Myc Oncogenic Pathway

The transcription factor c-Myc is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many cancers.[4] BRD4 plays a critical role in the transcriptional activation of c-Myc and its target genes. Pan-BET inhibitors have demonstrated potent anti-cancer activity through the suppression of c-Myc expression. While the precise role of selective BD2 inhibition on c-Myc is an area of active investigation, it is hypothesized that this compound may disrupt the BRD4-mediated transcriptional amplification of c-Myc, particularly in cellular contexts where c-Myc expression is driven by inducible signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BET Bromodomain Binding

Objective: To determine the in vitro potency and selectivity of this compound by measuring its ability to displace a biotinylated histone peptide from a GST-tagged BET bromodomain.

Materials:

-

GST-tagged recombinant human BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4)

-

Biotinylated histone H4 peptide (acetylated at multiple lysine residues)

-

AlphaScreen™ Glutathione Donor Beads

-

AlphaScreen™ Streptavidin Acceptor Beads

-

This compound and other test compounds

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well white opaque microplates

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Reagent Preparation:

-

Dilute the GST-tagged bromodomain protein and biotinylated histone peptide in Assay Buffer to their optimized concentrations.

-

Prepare a suspension of Glutathione Donor Beads and Streptavidin Acceptor Beads in Assay Buffer according to the manufacturer's instructions. Keep the bead suspensions in the dark.

-

-

Assay Procedure:

-

Add the diluted this compound or vehicle control to the wells of the 384-well plate.

-

Add the mixture of GST-tagged bromodomain and biotinylated histone peptide to each well.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Add the AlphaScreen™ bead mixture to each well in subdued light.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 60-120 minutes).

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the donor and acceptor beads are brought into proximity by the protein-peptide interaction.

-

Data Analysis: The inhibitory effect of this compound is observed as a decrease in the AlphaScreen signal. Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where BET protein occupancy is altered by this compound treatment, particularly at the promoters and enhancers of inflammatory genes.

Materials:

-

Cell line of interest (e.g., macrophages, cancer cell line)

-

This compound

-

Formaldehyde for cross-linking

-

Cell lysis and chromatin shearing buffers

-

Antibody against the target BET protein (e.g., anti-BRD4)

-

Protein A/G magnetic beads

-

Buffers for immunoprecipitation, washing, and elution

-

Reagents for reverse cross-linking and DNA purification

-

Reagents and equipment for library preparation and next-generation sequencing

Methodology:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with an anti-BRD4 antibody overnight at 4°C.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads. Reverse the protein-DNA cross-links by heating in the presence of a high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the ChIP DNA using phenol-chloroform extraction or a column-based method.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome. Perform peak calling to identify regions of BRD4 enrichment. Compare the peak profiles between this compound-treated and control samples to identify differential binding sites.

Conclusion

This compound represents a valuable chemical probe for dissecting the specific functions of the BD2 domain of BET proteins in chromatin remodeling and gene transcription. Its high selectivity offers a more targeted approach to modulating BET protein activity compared to pan-BET inhibitors, with potential therapeutic implications in diseases driven by aberrant, stimulus-induced gene expression, such as cancer and inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers seeking to utilize this compound in their investigations into the complex interplay between epigenetic regulation and disease. Further research into the precise molecular consequences of selective BD2 inhibition will continue to illuminate novel therapeutic strategies.

References

The Impact of GSK097 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK097 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins, particularly BRD4, are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers, leading to gene activation. By competitively binding to the BD2 domain of BET proteins, this compound displaces them from chromatin, resulting in the suppression of target gene transcription. This targeted inhibition of gene expression makes this compound a valuable tool for studying the role of BET proteins in various physiological and pathological processes, and a potential therapeutic agent in diseases such as cancer and inflammation.

This technical guide provides an in-depth overview of the effect of this compound on gene transcription, including its mechanism of action, impact on key signaling pathways, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Inhibition of BET Protein Function

BET proteins act as scaffolds, linking acetylated chromatin to the transcriptional apparatus. A key interaction is the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to productive transcriptional elongation. This compound, by occupying the acetyl-lysine binding pocket of the BD2 domain, prevents the tethering of BET proteins to chromatin, thereby inhibiting the recruitment of P-TEFb and subsequent gene transcription.

Impact on Key Signaling Pathways

The inhibitory action of this compound on BET proteins has significant downstream effects on critical signaling pathways that are often dysregulated in disease. Two of the most well-characterized pathways affected by BET inhibition are the NF-κB and MYC signaling pathways.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In inflammatory conditions, the p65 subunit of NF-κB is acetylated, which enhances its transcriptional activity. BRD4 can directly bind to acetylated p65, promoting the transcription of pro-inflammatory genes. This compound can disrupt this interaction, leading to a reduction in the expression of NF-κB target genes.

Downregulation of MYC and MYC-Target Genes

The MYC proto-oncogene is a master transcriptional regulator that is frequently overexpressed in cancer. BRD4 plays a critical role in maintaining high levels of MYC transcription by binding to super-enhancers associated with the MYC gene. By displacing BRD4 from these regulatory regions, this compound can lead to a rapid and potent downregulation of MYC mRNA and protein levels, subsequently affecting the transcription of a plethora of MYC target genes involved in cell proliferation, metabolism, and apoptosis.

Quantitative Analysis of this compound-Mediated Gene Expression Changes

While a comprehensive, publicly available RNA-sequencing dataset specifically for this compound is not readily accessible, studies on other pan-BET inhibitors provide a strong indication of the expected transcriptional effects. Treatment of cancer cell lines with BET inhibitors typically results in the downregulation of a specific subset of genes, often those associated with super-enhancers and key oncogenic pathways.

Table 1: Representative Gene Expression Changes Induced by BET Inhibitors in Cancer Cells

| Gene Symbol | Function | Expected Change with this compound |

| MYC | Transcription factor, oncogene | Downregulated |

| BCL2 | Anti-apoptotic protein | Downregulated |

| CCND1 | Cell cycle regulator (Cyclin D1) | Downregulated |

| CXCL10 | Pro-inflammatory chemokine | Downregulated |

| IL6 | Pro-inflammatory cytokine | Downregulated |

| FOSL1 | Transcription factor (AP-1 component) | Downregulated |

| CDK6 | Cell cycle kinase | Downregulated |

Note: This table is illustrative and based on the known effects of pan-BET inhibitors. The precise set of genes and the magnitude of their regulation by this compound may vary depending on the cell type and experimental conditions.

Experimental Protocols

To assess the effect of this compound on gene transcription, a combination of molecular and cellular biology techniques is employed. Below are detailed protocols for key experiments.

Cell Viability Assay

This assay determines the effect of this compound on cell proliferation and viability.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

-

DMSO (vehicle control)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from nanomolar to micromolar. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome and allows for the identification of all genes affected by this compound treatment.

Detailed Protocol: A detailed, step-by-step protocol for RNA-sequencing is extensive and dependent on the specific platform and kits used. A general outline is provided below.

-

Sample Preparation: Treat cells with this compound or vehicle control as described for the cell viability assay.

-

RNA Extraction: Isolate total RNA from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between this compound-treated and vehicle-treated samples.

-

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

ChIP-qPCR is used to determine if this compound treatment reduces the binding of BET proteins to specific gene promoters or enhancers.

Materials:

-

This compound

-

Cell line of interest

-

Formaldehyde (for cross-linking)

-

Glycine

-

Lysis buffer

-

Sonication equipment

-

Antibody against the BET protein of interest (e.g., anti-BRD4)

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters/enhancers

-

qPCR master mix and instrument

Protocol:

-

Cross-linking: Treat cells with this compound or vehicle. Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody against the BET protein of interest or a control IgG antibody.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of target gene promoters or enhancers (e.g., the MYC promoter). Analyze the data to determine the relative enrichment of the target DNA in the BET protein immunoprecipitation compared to the IgG control.

Conclusion

This compound is a powerful chemical probe for elucidating the role of BET proteins in gene regulation. Its selective inhibition of the BD2 domain provides a means to dissect the specific functions of this domain in transcriptional control. By impacting key signaling pathways such as NF-κB and MYC, this compound demonstrates significant potential for therapeutic intervention in a range of diseases characterized by transcriptional dysregulation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound on gene transcription and cellular function, contributing to a deeper understanding of BET protein biology and the development of novel epigenetic therapies.

References

GSK097: A Potent and Selective Chemical Probe for the Second Bromodomain (BD2) of BET Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK097 is a potent and highly selective chemical probe for the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic regulators that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene transcription. While pan-BET inhibitors have shown therapeutic promise, their clinical use has been associated with adverse events. The development of domain-selective inhibitors like this compound allows for a more precise dissection of the biological functions of individual bromodomains (BD1 and BD2) and may offer an improved safety profile.

This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its use as a chemical probe.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound have been characterized across various BET bromodomains using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data is presented in terms of pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Target | pIC50 | IC50 (nM) | Selectivity (fold vs. BRD4 BD1) |

| BRD4 BD2 | 7.6 | 25 | 2000 |

| BRD2 BD2 | 7.4 | 40 | 1250 |

| BRD3 BD2 | 8.0 | 10 | 5000 |

| BRDT BD2 | 7.9 | 13 | 3846 |

| BRD4 BD1 | <4.3 | >50,000 | 1 |

Note: The IC50 values are calculated from the pIC50 values (IC50 = 10^(-pIC50) * 10^9). The selectivity is calculated relative to BRD4 BD1.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to BET bromodomains.

Materials:

-

GST-tagged BET bromodomain proteins (e.g., BRD4 BD1, BRD4 BD2)

-

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

-

Europium-labeled anti-GST antibody (donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)

-

Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) BSA, 0.05% (v/v) Tween-20

-

This compound compound dilutions

-

384-well low-volume black microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 2 µL of the this compound dilutions.

-

Add 4 µL of a solution containing the GST-tagged BET bromodomain protein and the biotinylated H4K12ac peptide to each well. Final concentrations are typically in the low nanomolar range and should be optimized for each bromodomain.

-

Add 4 µL of a solution containing the Europium-labeled anti-GST antibody and Streptavidin-APC to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (APC).

-

The TR-FRET signal is calculated as the ratio of the acceptor fluorescence (665 nm) to the donor fluorescence (615 nm).

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the pIC50.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay is used to assess the effect of this compound on cell proliferation.

Materials:

-

Human cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound compound dilutions

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled 96-well or 384-well microplates

Procedure:

-

Seed cells in an opaque-walled microplate at a density optimized for the specific cell line and assay duration.

-

Allow the cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the this compound dilutions.

-

Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions (typically a volume equal to the volume of cell culture medium in the well).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells. Plot the luminescence against the logarithm of the this compound concentration to determine the effect on cell viability.

Visualizations

Signaling Pathway

The BET proteins, including BRD4, are critical components of the transcriptional machinery. They bind to acetylated histones at promoter and enhancer regions, recruiting transcriptional regulators to activate gene expression. This compound, by selectively inhibiting the BD2 domain, can modulate the expression of specific subsets of genes regulated by this domain.

The Role of GSK-3 Inhibition in Inflammatory Models: A Technical Guide